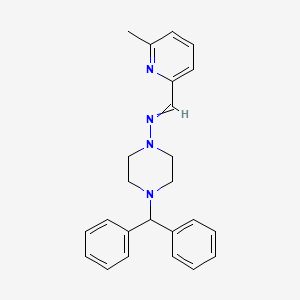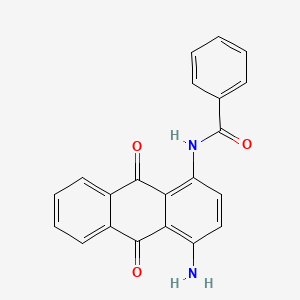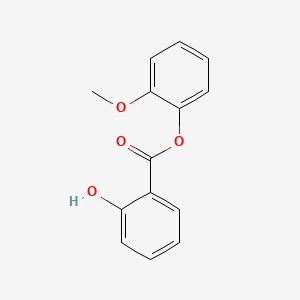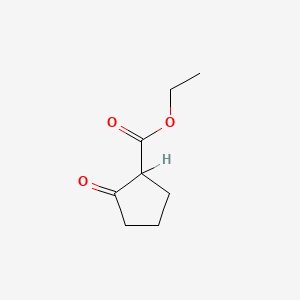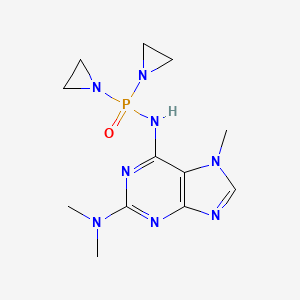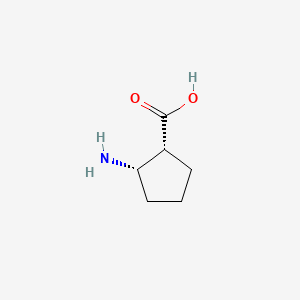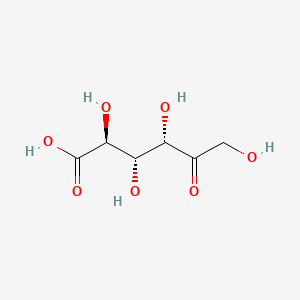
keto-D-fructuronic acid
Übersicht
Beschreibung
Keto-D-fructuronic acid is the straight-chain keto form of D-fructuronic acid . It has a molecular formula of C6H10O7, an average mass of 194.13940, and a monoisotopic mass of 194.04265 .
Synthesis Analysis
The biochemical synthesis of keto acids, including keto-D-fructuronic acid, has been discovered with the development of metabolic engineering. This process involves the production of specific keto acids from renewable carbohydrates using different metabolic engineering strategies in microbes .Molecular Structure Analysis
The InChI string for keto-D-fructuronic acid isInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 . This indicates the connectivity and stereochemical configuration of the atoms in the molecule. Chemical Reactions Analysis
Keto-D-fructuronic acid is a functional parent of keto-D-fructose and is a conjugate acid of keto-D-fructuronate . It’s also involved in the Maillard reaction in the presence of amines .Physical And Chemical Properties Analysis
Keto-D-fructuronic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Metabolism in Bacteria
Keto-D-fructuronic acid, also known as 2-keto-D-glucuronic acid, plays a role in the metabolism of glucuronic and galacturonic acids by bacteria. These acids are isomerized to form their corresponding keto analogs, including fructuronic acid, which is then involved in various metabolic pathways. In bacteria, fructuronic acid is reduced to D-mannonic acid and further metabolized to yield pyruvic acid and triose phosphate, indicating its significance in bacterial metabolic processes (Ashwell, 1962).
Biochemical Synthesis
Keto acids like keto-D-fructuronic acid are integral in various biochemical synthesis processes. They are used in pharmaceuticals, cosmetics, food, beverages, and feed additives, and their production can be achieved through both chemical and biochemical synthesis routes. The biochemical synthesis of keto acids has been advanced by metabolic engineering, which allows the production of specific keto acids from renewable carbohydrates using engineered microbes (Luo et al., 2021).
Fructosamine Formation
Keto-D-fructuronic acid is involved in the formation of fructosamines through the glycation of glucose molecules with protein molecules. This process is particularly relevant in the context of diabetes mellitus, where the concentration of fructosamine in serum reflects the degree of glycemic control attained by diabetic patients. It serves as a biomarker for monitoring the effectiveness of therapy in diabetes over several weeks (Armbruster, 1987).
Industrial Applications
In industrial contexts, keto-D-fructuronic acid and related compounds are used for the synthesis of L-ascorbic acid (vitamin C). For instance, the microorganism Erwinia herbicola has been genetically modified to produce 2-keto-L-gulonic acid, an important intermediate in the synthesis of L-ascorbic acid, demonstrating the feasibility of creating novel in vivo routes for the synthesis of important specialty chemicals (Anderson et al., 1985).
Role in Sugar Oxidation
Keto-D-fructuronic acid is also relevant in the oxidation of sugars, such as fructose, which is an important process in various industrial and biological contexts. For example, studies on the oxidation of fructose with molecular oxygen on Pt/C catalysts found that 2-keto-D-gluconic acid is one of the major products formed, indicating the role of keto-D-fructuronic acid derivatives in these reactions (Heinen et al., 1997).
Genetic Modification
Advancements in genetic modification techniques have enabled the addition of keto functional groups, like those found in keto-D-fructuronic acid, to the genetic code of organisms like Escherichia coli. This has expanded the capability to manipulate protein structure and function in vitro and in living cells, showcasing the potential of keto acids in genetic engineering and protein biosynthesis (Wang et al., 2002).
Safety and Hazards
While specific safety and hazard information for keto-D-fructuronic acid is not available, it’s important to note that keto diets, which can lead to the production of keto acids, have been associated with potential risks such as low blood pressure, kidney stones, constipation, nutrient deficiencies, and an increased risk of heart disease .
Eigenschaften
IUPAC Name |
(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSRJDGCGRAUAR-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |
CAS RN |
13425-76-8 | |
| Record name | D-Lyxo-5-hexulosonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-deoxy-5-keto-D-fructuronic acid generated in the context of this research?
A1: The research paper describes the isolation and characterization of an oligogalacturonate transeliminase enzyme from the bacterium Erwinia aroideae []. This enzyme specifically cleaves the first glycosidic linkage from the reducing end of oligogalacturonate substrates. This cleavage results in the production of 4-deoxy-5-keto-D-fructuronic acid. Notably, the enzyme exhibits a preference for shorter-chain uronides, meaning it more readily degrades shorter chains of these sugar molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



